molecular formula C13H13N3OS B2497051 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one CAS No. 874787-47-0

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one

Cat. No.: B2497051
CAS No.: 874787-47-0
M. Wt: 259.33
InChI Key: HEUCTJHQQBATLJ-UHFFFAOYSA-N
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Description

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. The presence of both thiazole and indole rings in its structure suggests that it may exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. This is followed by the cyclization of the intermediate product with an indole derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without significant loss of efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .

Scientific Research Applications

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring structure.

    Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol contain the indole moiety.

Uniqueness

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one is unique due to the combination of the thiazole and indole rings in a single molecule. This dual-ring structure may confer distinct biological activities and chemical reactivity compared to compounds containing only one of these rings .

Properties

IUPAC Name

1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-8(17)16-5-4-10-6-9(2-3-12(10)16)11-7-18-13(14)15-11/h2-3,6-7H,4-5H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUCTJHQQBATLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874787-47-0
Record name 1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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